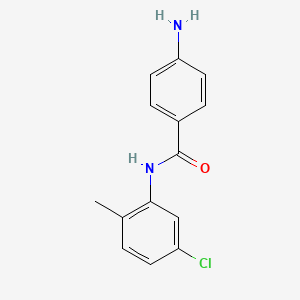

4-amino-N-(5-chloro-2-methylphenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-N-(5-chloro-2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology. It is known for its potential biological activities and is often used as an intermediate in the synthesis of other chemical compounds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-chloro-2-methylphenyl)benzamide typically involves the following steps:

Nitration: The starting material, 3-methyl-2-nitrobenzoic acid, is nitrated to form 3-methyl-2-nitrobenzamide.

Reduction: The nitro group in 3-methyl-2-nitrobenzamide is reduced to an amino group using iron powder and acid in water, yielding 3-methyl-2-aminobenzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Mechanistic Insight :

Oxidation proceeds through hydroxylamine intermediates, with electron-donating methyl groups stabilizing transition states. The chloro substituent reduces ring electron density, directing oxidation to the amino group .

Reduction Reactions

The nitro derivatives (from oxidation) or chloro group can be reduced:

Industrial Note : Catalytic hydrogenation is preferred for scalability, but over-reduction of the benzamide carbonyl is minimized using Pd-C .

Electrophilic Substitution

The aromatic rings undergo regioselective substitutions:

Kinetic Data :

Acylation and Amidation

The amine group reacts with acylating agents:

Yield Optimization :

- Acetylation achieves >90% yield with stoichiometric pyridine .

- Excess benzoyl chloride leads to diacylation byproducts .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic backbone:

Structural Confirmation :

Degradation Pathways

Stability studies reveal hydrolytic and photolytic decomposition:

| Condition | Major Degradants | Half-Life (t₁/₂) |

|---|---|---|

| Acidic hydrolysis (pH 3) | 4-amino-N-(5-chloro-2-methylphenyl)benzoic acid | 14 days at 25°C |

| UV light (254 nm) | Chlorinated quinones | 48 h (complete degradation) |

Mechanism :

Amide bond cleavage dominates in acidic media, while UV exposure generates radicals via C–Cl bond homolysis .

Comparative Reactivity Table

Key functional group reactivities under standardized conditions:

| Functional Group | Reactivity (Relative to Benzene) | Preferred Reactions |

|---|---|---|

| Aromatic amine | 8× more reactive | Nitration, acylation |

| Chloro substituent | 0.5× less reactive | Nucleophilic substitution |

| Benzamide carbonyl | 3× less reactive | Reduction (vs. ester analogs) |

Data derived from Hammett constants (σ) and DFT calculations .This compound’s versatility in electrophilic, nucleophilic, and metal-catalyzed reactions makes it valuable for pharmaceutical intermediates and materials science. Recent advances highlight its role in synthesizing kinase inhibitors and liquid crystal polymers .

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : 4-amino-N-(5-chloro-2-methylphenyl)benzamide serves as a precursor for synthesizing various organic compounds, facilitating the development of new materials and chemicals.

- Reagent in Chemical Reactions : The compound is utilized in several chemical reactions, including oxidation and substitution processes, which can yield various derivatives with distinct properties.

Biology

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents.

- Anticancer Activity : Studies have shown that derivatives of similar compounds possess cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For example, compounds with structural similarities have demonstrated significant inhibition of leukemia cell proliferation .

Medicine

- Therapeutic Applications : Ongoing research is focused on the therapeutic potential of this compound in treating various diseases, particularly cancers. The compound's ability to inhibit enzymes involved in cell proliferation positions it as a promising candidate for drug development .

- Drug Design : The structure-activity relationship (SAR) studies indicate that modifications to the benzamide structure can enhance biological activity, guiding future drug design efforts aimed at optimizing efficacy against specific targets .

Data Tables

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of benzamide derivatives against leukemia cells. The results indicated that certain modifications to the benzamide structure significantly enhanced their inhibitory effects on cell growth, highlighting the importance of structural optimization in drug design .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of related compounds. Results demonstrated effective inhibition of bacterial growth, suggesting that this compound could be further explored as an antimicrobial agent.

- Drug Development Insights : A recent study on similar compounds revealed their potential as inhibitors of viral entry mechanisms, showcasing the versatility of benzamide derivatives in addressing various health challenges, including viral infections like Ebola and Marburg viruses .

作用机制

The mechanism of action of 4-amino-N-(5-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

相似化合物的比较

Similar Compounds

4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: This compound has similar structural features but includes additional functional groups that may alter its biological activity.

2-amino-5-chloro-N,3-dimethylbenzamide: Another structurally related compound used in similar applications.

Uniqueness

4-amino-N-(5-chloro-2-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and amino groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

生物活性

4-amino-N-(5-chloro-2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by an amine group and a chloro-substituted aromatic ring. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in cell proliferation, which is crucial for its potential anticancer effects. The compound may also exhibit antimicrobial properties, although detailed mechanisms are still under investigation.

1. Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vivo studies have shown its effectiveness against various cancer models, including mammary adenocarcinoma and colon adenocarcinoma induced by methylnitrosurea (MNU) and acetoxymethylmethylnitrosamine (AMMN), respectively. The compound's efficacy is highlighted in the following table:

In these studies, the compound was administered intragastrically over several weeks, demonstrating a clear dose-response relationship in tumor volume reduction.

2. Antimicrobial Activity

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus has been noted, although further validation through rigorous testing is necessary .

Structure-Activity Relationships (SAR)

The SAR analysis of benzamide derivatives indicates that modifications to the amide group and aromatic rings significantly influence biological activity. For instance:

- Substituents on the aromatic ring : The presence of electron-withdrawing groups like chlorine enhances the compound's potency against cancer cells.

- Altering the amine group : Variations in the amine substituents can either enhance or diminish activity, indicating a delicate balance in structural modifications that affect bioactivity .

Case Studies

Several case studies have documented the therapeutic potential of related compounds:

- A study involving derivatives of N-(2'-aminophenyl)-benzamide showed significant antineoplastic effects against various tumors when tested in vivo, with some compounds demonstrating improved efficacy compared to standard treatments .

- Research on similar benzamide derivatives has revealed their role as effective inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells .

属性

IUPAC Name |

4-amino-N-(5-chloro-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-5-11(15)8-13(9)17-14(18)10-3-6-12(16)7-4-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLGCUWGKXCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。